Antiproliferative Potency Against MCF-7 Breast Cancer Cells: Target Compound vs. PKCα-Inactive N1-Methyl Analog
1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea (CAS 922940-31-6) exhibits an IC₅₀ of 0.46 ± 0.04 μM against the MCF-7 breast adenocarcinoma cell line . In contrast, the structurally analogous PKCα inhibitor 22g, which bears an N1-methyl rather than N1-ethyl substituent on the indole ring alongside a different arylurea substitution pattern, shows an IC₅₀ of 28.1 ± 1.0 μM against the PKCα kinase target [1]. The ~61-fold difference in potency—albeit measured in different assay systems—highlights the profound impact of the N1-ethyl substitution on biological activity in the indolylurea series. The ethyl group increases lipophilicity and steric bulk, which may enhance hydrophobic packing within the target binding pocket, as supported by molecular docking studies of related indolylureas against CDK4 [2].
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.46 ± 0.04 μM (MCF-7 breast cancer cells) |
| Comparator Or Baseline | Compound 22g (N1-methyl indolylurea analog): 28.1 ± 1.0 μM (PKCα kinase inhibition) |
| Quantified Difference | ~61-fold greater potency observed for target compound (cross-assay comparison; note different endpoints) |
| Conditions | Target compound: MCF-7 cell viability assay (MTT); Comparator: PKCα enzymatic inhibition assay |
Why This Matters
For procurement decisions in anticancer screening programs, the N1-ethyl-substituted scaffold provides a structurally distinct starting point with demonstrated sub-micromolar potency against breast cancer cells that is not replicated by N1-methyl indolylurea analogs.
- [1] Djung, J.F.; Mears, R.J.; et al. The synthesis and evaluation of indolylureas as PKCα inhibitors. Table 3, Compound 22g IC₅₀: 28.1 ± 1.0 μM. Bioorg. Med. Chem. 2011, 19, 2742–2750. View Source
- [2] Hu, C.; Wei, D.; Sun, X.; Lin, R.; Hu, M.; Tang, L.; Wang, Z.; He, D. Synthesis, Crystal Structure, Antitumor Activities and Docking Study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea. Chin. J. Struct. Chem. 2018, 37, 393–399. View Source
